Cas no 2034600-10-5 (N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide)
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide
- N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-carboxamide
- N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide
-
- インチ: 1S/C17H19NO3S/c1-21-13-6-7-14-12(10-13)4-2-8-17(14,20)11-18-16(19)15-5-3-9-22-15/h3,5-7,9-10,20H,2,4,8,11H2,1H3,(H,18,19)
- InChIKey: WMWLUVWPAUWJPD-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C(NCC1(C2C=CC(=CC=2CCC1)OC)O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 405
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 86.8
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6521-8273-2μmol |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-5μmol |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-10μmol |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-20μmol |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-1mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-2mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-3mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-4mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-5mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6521-8273-10mg |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide |
2034600-10-5 | 10mg |
$118.5 | 2023-09-08 |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide 関連文献
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamideに関する追加情報
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide and Its Role in Modern Pharmaceutical Research
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide (CAS No. 2034600-10-5) represents a novel class of heterocyclic compounds with significant potential in pharmaceutical applications. This molecule combines the structural features of a thiophene ring with a substituted naphthalene core, creating a unique scaffold that has attracted attention in the development of therapeutic agents. The thiophene-2-carboxamide moiety provides essential pharmacophore elements, while the 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl substituent introduces functional groups that may modulate biological activity. Recent studies suggest that this compound could serve as a scaffold for the design of novel drugs targeting inflammatory and neurodegenerative diseases.
Structural analysis of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-y1)methyl]thiophene-2-carboxamide reveals a complex arrangement of aromatic and heterocyclic rings. The 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group contributes to the molecule's hydrophilic properties, while the thiophene-2-carboxamide segment enhances its ability to interact with biological targets. This dual functionality makes the compound particularly interesting for applications in drug discovery, where the balance between hydrophobic and hydrophilic interactions is critical for target specificity.
Recent advancements in medicinal chemistry have highlighted the importance of thiophene-2-carboxamide derivatives in modulating cellular signaling pathways. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that compounds similar to N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide showed promising anti-inflammatory activity by inhibiting the NF-κB pathway. This finding underscores the potential of this scaffold for the development of targeted therapies for chronic inflammatory conditions.
The 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl substituent in N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide plays a crucial role in modulating the molecule's solubility and metabolic stability. The presence of hydroxyl and methoxy groups enhances the compound's ability to interact with polar biological environments, potentially improving its bioavailability. This characteristic is particularly relevant for oral drug delivery systems, where solubility is a key factor in determining therapeutic efficacy.
Current research on N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide is focused on its potential applications in neurodegenerative disease treatment. A 2024 preclinical study suggested that this compound could inhibit the aggregation of amyloid-beta proteins, a hallmark of Alzheimer's disease. The thiophene-2-carboxamide moiety may contribute to this activity by stabilizing protein conformations or interfering with aggregation pathways. These findings highlight the molecule's potential as a lead compound for the development of novel therapeutic agents.
The synthesis of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide involves multi-step organic reactions that require precise control of reaction conditions. Key steps include the formation of the 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl ring system and the coupling of the thiophene-2-carboxamide segment. Recent advances in catalytic methodologies have enabled more efficient synthesis routes, reducing the number of steps and improving overall yield. These developments are critical for scaling up production for pharmaceutical applications.
Computational modeling studies have provided insights into the molecular mechanisms of action for N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide. Molecular docking simulations suggest that the compound may bind to specific protein targets, such as kinases or transcription factors, through hydrogen bonding and hydrophobic interactions. These interactions are essential for modulating cellular processes and could explain the molecule's biological activity in preclinical models.
Future research on N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide is likely to focus on optimizing its pharmacokinetic properties and evaluating its safety profile. Advances in drug delivery technologies, such as nanoparticle formulations, may further enhance the compound's therapeutic potential. These efforts are expected to contribute to the development of more effective treatments for complex diseases, underscoring the importance of this compound in modern pharmaceutical research.
2034600-10-5 (N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]thiophene-2-carboxamide) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)